1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with a triazine ring, and substituted with benzyl, fluorophenyl, and methyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the triazine ring: This step involves the reaction of the purine core with suitable reagents to form the triazine ring.
Substitution reactions: The benzyl, fluorophenyl, and methyl groups are introduced through various substitution reactions, using reagents such as benzyl halides, fluorophenyl derivatives, and methylating agents.
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and as a reagent in organic synthesis.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating diseases, particularly those involving purine metabolism or signaling pathways.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant that also contains a purine core, but with different substituents.
Theobromine: Another purine derivative found in chocolate, with distinct biological effects.
Allopurinol: A medication used to treat gout, which inhibits the enzyme xanthine oxidase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
919006-98-7 |
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Molecular Formula |
C23H21FN6O2 |
Molecular Weight |
432.459 |
IUPAC Name |
1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C23H21FN6O2/c1-15-12-28-19-20(25-22(28)30(26-15)13-16-8-4-3-5-9-16)27(2)23(32)29(21(19)31)14-17-10-6-7-11-18(17)24/h3-11H,12-14H2,1-2H3 |
InChI Key |
QHLSKBQMSGQXNX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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